molecular formula C18H15F3N2OS B2663798 2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226431-00-0

2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2663798
CAS No.: 1226431-00-0
M. Wt: 364.39
InChI Key: HMMZFXMKXBSDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including an ethylthio group, a phenyl group, and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactionsThe trifluoromethoxy group is often introduced via a nucleophilic substitution reaction using a suitable trifluoromethoxy precursor .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or trifluoromethoxy moieties .

Scientific Research Applications

2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethylthio and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity for these targets. The imidazole ring may participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethoxy)phenyl isothiocyanate
  • 5-pentyl-2-(4-trifluoromethoxy-phenyl)-pyridine
  • 1-trifluoromethoxy-4-(trifluoromethyl)benzene

Uniqueness

2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-ethylsulfanyl-5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2OS/c1-2-25-17-22-12-16(13-6-4-3-5-7-13)23(17)14-8-10-15(11-9-14)24-18(19,20)21/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMZFXMKXBSDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.